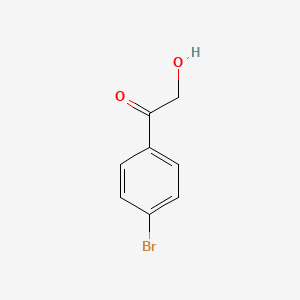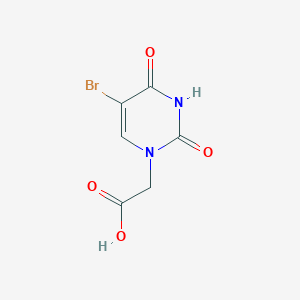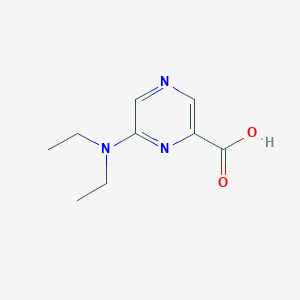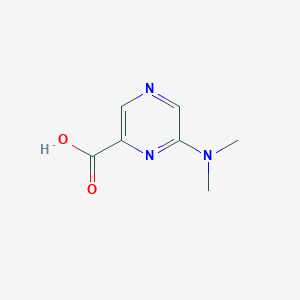
1-(4-Bromophenyl)-2-hydroxyethan-1-one
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-hydroxyethan-1-one, also known as 4’-Bromoacetophenone, is a compound with the molecular formula C8H7BrO . It is a natural product found in Baccharis . The compound is also known by other synonyms such as 4-BROMOACETOPHENONE, p-Bromoacetophenone, and 1-(4-bromophenyl)ethanone .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a new pyrrole–pyrazole derivative was synthesized through a citric acid-catalyzed Paal–Knorr reaction between acetonylacetone and 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine under mild reaction conditions . Another study reported the synthesis of a chalcone derivative through a reaction involving 4-bromoacetophenone .Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)-2-hydroxyethan-1-one can be analyzed using various spectroscopic techniques. The crystal structure is characterized by weak interactions, where only C—H…π connections contribute to the hydrogen-bond contacts . The supramolecular assembly is controlled by dispersion forces .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)-2-hydroxyethan-1-one is characterized as white to light yellow crystals . It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether, but insoluble in water . It is also easy to volatilize with water vapor .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Anesthetic Potential : Stenlake, Patrick, and Sneader (1989) explored the synthesis of 1-(4-bromophenyl)-2-hydroxyethan-1-one derivatives as potential intravenous anesthetics, focusing on their biological examination (Stenlake, Patrick, & Sneader, 1989).
- Antimicrobial Activities : Zhao et al. (2012) designed and synthesized triazole derivatives including 1-(4-bromophenyl)-2-hydroxyethan-1-one, demonstrating significant antimicrobial activities against specific pathogens (Zhao et al., 2012).
Materials Science
- Liquid Crystalline Dendrimeric Polymer : Percec and Kawasumi (1992) synthesized derivatives of 1-(4-bromophenyl)-2-hydroxyethan-1-one for the development of a thermotropic nematic liquid crystalline dendrimeric polymer, which has potential applications in advanced materials (Percec & Kawasumi, 1992).
Pharmaceutical Research
- Synthesis of Bioactive Compounds : Sherekar, Kakade, and Padole (2021) prepared 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, a derivative of 1-(4-Bromophenyl)-2-hydroxyethan-1-one, demonstrating its application in synthesizing compounds with excellent antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
Safety And Hazards
While specific safety data for 1-(4-Bromophenyl)-2-hydroxyethan-1-one is not available, related compounds such as 4-Bromophenol are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions for the study of 1-(4-Bromophenyl)-2-hydroxyethan-1-one and related compounds could involve further exploration of their synthesis, structural properties, and potential biological activities. Given the diverse biological activities of related compounds, there may be potential for the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGROGLJVXNYNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334412 | |
| Record name | 1-(4-Bromophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-hydroxyethan-1-one | |
CAS RN |
3343-45-1 | |
| Record name | 1-(4-Bromophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)-2-hydroxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)


![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)
![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)


![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)